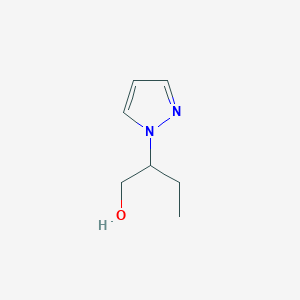

N-(2,3-dimethylcyclohexyl)-N-methylpiperidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The description of a compound typically includes its molecular formula, structure, and other identifiers like its CAS number. It may also include information on the compound’s appearance and odor.

Synthesis Analysis

Synthesis analysis involves detailing the methods and reagents used to synthesize the compound. This can include multi-step syntheses, with each step involving different reagents and conditions.Molecular Structure Analysis

Molecular structure analysis involves determining the 3D structure of the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods.Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. This can include its reactivity with various reagents, its behavior under different conditions, and the mechanisms of its reactions.Physical And Chemical Properties Analysis

This involves determining properties like the compound’s melting point, boiling point, solubility, and stability. It can also include studying the compound’s spectroscopic properties.Aplicaciones Científicas De Investigación

Singlet Oxygen Quenching : A study by Baciocchi et al. (2006) investigated the quenching of singlet oxygen by tertiary aliphatic amines, including α-methyl-substituted N-methylpiperidines. The study found that increasing the number of α-methyl groups slightly decreases the rate of singlet oxygen quenching, highlighting the importance of steric effects over electronic effects in this process (Baciocchi et al., 2006).

Corrosion Inhibition : Babić-Samardžija et al. (2005) explored N-heterocyclic amines as corrosion inhibitors for iron in perchloric acid. The study includes compounds like 2-methylpiperidine, highlighting the role of these amines in reducing corrosion in industrial applications (Babić-Samardžija et al., 2005).

Oxidation of Secondary Amines to Nitrones : Murahashi et al. (2003) conducted a study on the oxidation of secondary amines, including 2-methylpiperidine, to nitrones. This research contributes to the understanding of the chemical transformation processes of these amines (Murahashi et al., 2003).

Chemical Shift Effects in NMR Spectroscopy : Duthaler et al. (1977) investigated the effects of methyl-substitution on piperidines' nitrogen-15 NMR chemical shifts. This study is relevant for understanding how structural modifications, like those in N-methylpiperidine derivatives, affect NMR spectroscopic analysis (Duthaler et al., 1977).

Synthesis and Stereochemistry of Piperidines : Denisenko et al. (1979) studied the formation and stereochemical properties of N-substituted 3,5-dibenzoyl-4-phenylpiperidines, illustrating the synthesis and analysis of complex piperidine derivatives (Denisenko et al., 1979).

Reductive Amination and Amine Synthesis : Research by Senthamarai et al. (2018) on the synthesis of N-methyl- and N-alkylamines through reductive amination using cobalt oxide nanoparticles provides insights into efficient methods for amine synthesis, which can include derivatives of N-methylpiperidine (Senthamarai et al., 2018).

Safety And Hazards

This involves studying the compound’s toxicity, its potential for causing harm to the environment, and precautions that need to be taken while handling it.

Direcciones Futuras

Future directions could involve suggesting further studies that could be done with the compound. This could include suggesting modifications to its structure to enhance its properties, studying its behavior under different conditions, or investigating its potential applications.

Propiedades

IUPAC Name |

N-(2,3-dimethylcyclohexyl)-N-methylpiperidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2/c1-11-5-4-6-14(12(11)2)16(3)13-7-9-15-10-8-13/h11-15H,4-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQVPELTBHOUKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1C)N(C)C2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dimethylcyclohexyl)-N-methylpiperidin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]acetic acid](/img/structure/B1344427.png)

![2-[(5-{[(4-bromophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1344432.png)

![2-[(4-allyl-5-{1-[(4-methylphenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1344433.png)

![Ethyl 3-[ethyl(methyl)amino]butanoate](/img/structure/B1344435.png)

![2-[(5-Tert-butyl-1,3-benzoxazol-2-yl)thio]acetamide](/img/structure/B1344436.png)

![3-(aminomethyl)-N-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B1344442.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropyl-4-methoxybenzamide](/img/structure/B1344445.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxy-N-propylbenzamide](/img/structure/B1344446.png)